2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime
Description
This compound features a pyridine ring substituted with chlorine (3-position) and trifluoromethyl (5-position), a phenylsulfonyl group attached to an acetaldehyde backbone, and an oxime ether moiety linked to a 2,6-dichlorobenzyl group. The oxime group may act as a reactive site for target interactions, while the dichlorobenzyl ether likely improves steric and electronic properties for binding efficacy.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3F3N2O3S/c22-16-7-4-8-17(23)15(16)12-32-29-11-19(33(30,31)14-5-2-1-3-6-14)20-18(24)9-13(10-28-20)21(25,26)27/h1-11,19H,12H2/b29-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWHMAKQVKSNL-VPUKRXIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime is a synthetic organic molecule with potential pharmacological applications. Its unique structure, featuring a pyridine ring with trifluoromethyl and chloro substituents, along with a phenylsulfonyl group, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.79 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in cancer pathways. The trifluoromethyl group is known to enhance binding affinity to target proteins due to increased hydrophobic interactions.
- Anticancer Properties : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. Compounds with similar functional groups have demonstrated efficacy in inhibiting bacterial growth .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound in the same chemical class. It was found to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved the induction of cell cycle arrest at the G1 phase and subsequent apoptosis through the activation of p53 signaling pathways .
Case Study 2: Enzyme Inhibition
Another investigation focused on a derivative with structural similarities to our compound. It was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. The compound exhibited an IC50 value of 25 nM, indicating potent inhibitory activity .
Biological Activity Table
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future study include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Combination Therapies : Exploring synergistic effects when combined with existing chemotherapeutic agents.
Scientific Research Applications
Structural Characteristics
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a phenylsulfonyl moiety. The oxime functional group enhances its reactivity and potential biological activity.
Medicinal Chemistry
The compound's structural features suggest several applications in medicinal chemistry:
- Anticancer Activity : Similar compounds have shown promise as anticancer agents. For instance, derivatives of pyridine and oxime have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects, potentially acting as inhibitors of specific enzymes involved in inflammatory pathways .
Biological Assessment
The biological assessment of related compounds indicates potential uses in treating conditions such as diabetes and cancer:
- In Vitro Studies : Research on similar oxime derivatives has demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound may exhibit similar properties .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of such compounds to target proteins involved in disease pathways, indicating their potential as therapeutic agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Condensation Reactions : The initial formation can involve condensation between aldehydes and amines or hydrazines to form oximes.
- Functional Group Modifications : Subsequent reactions may include substitutions or reductions to introduce desired functional groups, enhancing biological activity.
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are crucial for drug development. Compounds with such modifications often exhibit improved pharmacokinetic profiles, leading to better absorption and bioavailability.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of pyridine-based oximes demonstrated significant inhibition of cell growth in glioblastoma cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Research on similar compounds revealed their potential as selective inhibitors of cyclooxygenase enzymes, which play a key role in inflammation. This suggests that the target compound could also possess anti-inflammatory properties worth exploring further .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are compared to analogs in agrochemical literature (Table 1):
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Pyridine vs. Pyrazole : The target’s pyridine ring (electron-deficient due to Cl and CF₃) contrasts with pyrazole in , which has a sulfanyl group enhancing nucleophilic reactivity.
- Oxime Ether vs. Carbamate : The target’s oxime ether is more hydrolytically stable than butocarboxim’s carbamate, which is prone to enzymatic degradation .
- Sulfonyl Group : The phenylsulfonyl moiety in the target compound may enhance binding to hydrophobic enzyme pockets, akin to sulfonylurea herbicides but with distinct target specificity.
Hypothesized Activity of Target Compound :
- Insecticidal/Herbicidal Potential: The trifluoromethyl and dichlorobenzyl groups suggest activity against insect nervous systems or plant growth regulators. Similar compounds like butocarboxim (oxime carbamate) inhibit acetylcholinesterase in insects , but the target’s sulfonyl group may redirect its mechanism toward plant-specific pathways.
- Selectivity: The 2,6-dichlorobenzyl group likely reduces non-target interactions compared to mono-substituted analogs, improving selectivity .
Comparison with Furilazole :
- Furilazole acts as a herbicide safener, mitigating crop damage by enhancing detoxification enzymes .
Physicochemical and Environmental Properties
Table 2: Stability and Environmental Impact
Key Findings :
- Dichlorobenzyl and sulfonyl groups contribute to environmental persistence, necessitating studies on degradation pathways.
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading). For example, palladium-catalyzed steps (common in heterocyclic synthesis) benefit from ligand screening (e.g., XPhos) and inert atmospheres .
- Monitor intermediates via HPLC to minimize side products.
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of chloro-trifluoromethyl pyridine and oxime geometry. ¹⁹F NMR is critical for verifying CF₃ group integrity .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z oxime configuration) using single-crystal diffraction. Similar compounds in crystallographic databases (e.g., CCDC) provide reference metrics .
- HRMS : Validate molecular weight and fragmentation patterns (ESI+ mode recommended for sulfonyl groups) .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
- Antimicrobial assays : Use in vitro broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with reference drugs (e.g., doxorubicin) .
- Enzyme inhibition : Screen against kinases or proteases via fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect conformational exchange in sulfonyl or oxime groups .
- DFT calculations : Use Gaussian or ORCA to model predicted chemical shifts and compare with experimental data.
- 2D NMR : HSQC and NOESY to differentiate between rotational isomers (e.g., hindered rotation around sulfonyl groups) .
Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via UPLC-PDA .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .
- Solid-state stability : Perform DSC/TGA to assess hygroscopicity and polymorphic transitions .
Advanced: How can mechanistic studies clarify the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., PDB entries) to predict binding modes. Focus on interactions with the pyridine and sulfonyl moieties .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for enzyme targets.
- Site-directed mutagenesis : Validate key residues in enzyme active sites (e.g., His or Asp mutations) to confirm docking predictions .
Advanced: How can researchers address low reproducibility in catalytic steps during synthesis?
Answer:
- Catalyst screening : Test palladium/ligand combinations (e.g., Pd(OAc)₂ with SPhos or t-BuXPhos) under varying CO pressures (if using formic acid as a CO surrogate) .
- In situ monitoring : Use ReactIR to track nitroarene reduction intermediates in reductive cyclization steps .
- Purification protocols : Employ silica gel chromatography with gradient elution (hexane/EtOAc) to isolate diastereomers, followed by chiral HPLC for enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
